

Application Notes and Protocols: Asymmetric Synthesis Utilizing *tert*-Butyl 4-Acetoxybut-2-enoate

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Compound of Interest

Compound Name: *Tert-butyl 4-acetoxybut-2-enoate*

Cat. No.: B8104972

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Introduction

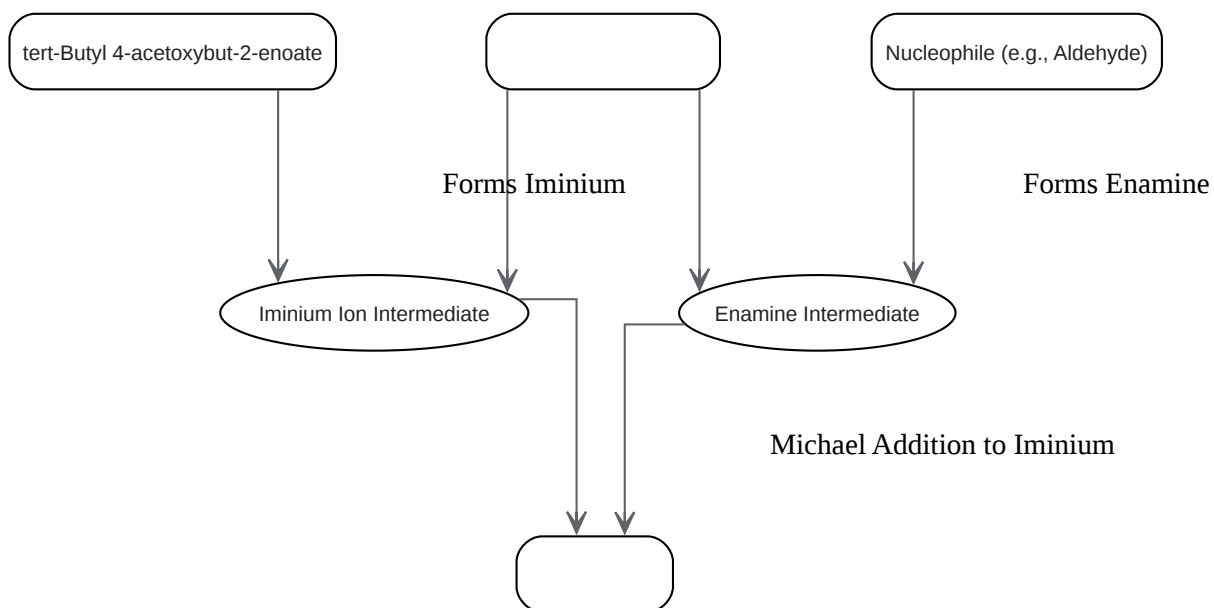
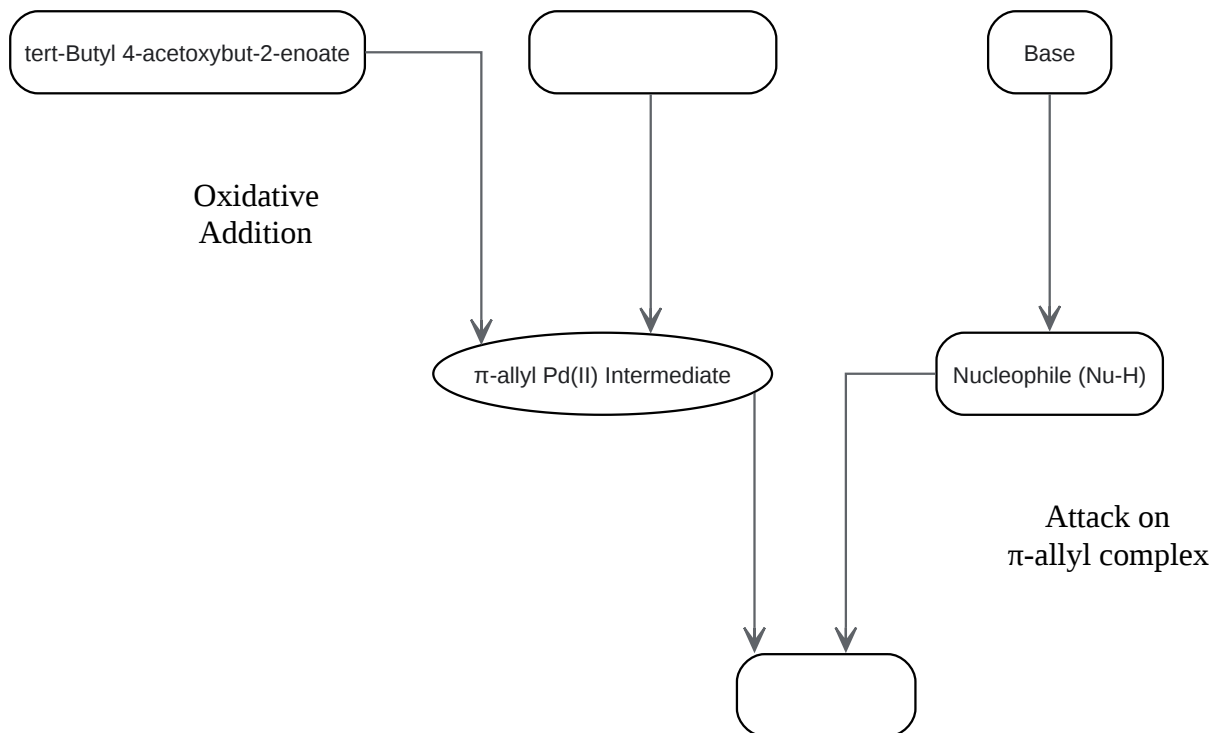
***tert*-Butyl 4-acetoxybut-2-enoate** is a versatile bifunctional molecule poised for application in asymmetric synthesis. Its structure incorporates both a Michael acceptor (the α,β -unsaturated ester) and a potential leaving group at the allylic position (the acetoxy group). This arrangement allows it to participate in a variety of stereocontrolled transformations, making it a valuable building block for the synthesis of complex chiral molecules, including intermediates for active pharmaceutical ingredients (APIs).

This document provides an overview of the potential applications of ***tert*-butyl 4-acetoxybut-2-enoate** in two key areas of asymmetric synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Organocatalytic Michael Addition. While specific literature detailing the asymmetric reactions of this exact substrate is limited, the protocols and data presented herein are based on well-established methodologies for structurally similar compounds and serve as a guide for reaction discovery and optimization.

I. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

In the presence of a chiral palladium catalyst, **tert-butyl 4-acetoxybut-2-enoate** can undergo allylic substitution with a variety of soft nucleophiles. This reaction proceeds through a π -allylpalladium intermediate, with the stereochemical outcome being controlled by the chiral ligand.

General Reaction Scheme:



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